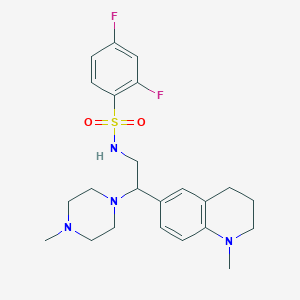![molecular formula C18H22N4OS B2600679 2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyano-1-methylethyl)-N-methylacetamide CAS No. 1223342-41-3](/img/structure/B2600679.png)
2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyano-1-methylethyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyano-1-methylethyl)-N-methylacetamide is a complex organic compound featuring a benzothiazole moiety linked to a pyrrolidine ring, with additional functional groups including a cyano group and a methylacetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyano-1-methylethyl)-N-methylacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole core, which is then functionalized to introduce the pyrrolidine ring. The final steps involve the addition of the cyano and methylacetamide groups under controlled conditions, often using reagents such as cyanogen bromide and methylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyano-1-methylethyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyano-1-methylethyl)-N-methylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyano-1-methylethyl)-N-methylacetamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety can bind to specific sites on proteins, modulating their activity. The cyano group may also play a role in the compound’s bioactivity by interacting with nucleophilic sites on biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
2-(1,3-benzothiazol-2-yl)pyrrolidine: Lacks the cyano and methylacetamide groups.
N-(1-cyano-1-methylethyl)-N-methylacetamide: Lacks the benzothiazole and pyrrolidine moieties.
Uniqueness
2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyano-1-methylethyl)-N-methylacetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(2-cyanopropan-2-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-18(2,12-19)21(3)16(23)11-22-10-6-8-14(22)17-20-13-7-4-5-9-15(13)24-17/h4-5,7,9,14H,6,8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGPPXNJGVLINE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N(C)C(=O)CN1CCCC1C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(benzenesulfonyl)-N-[(4-hydroxyoxan-4-yl)methyl]propanamide](/img/structure/B2600601.png)

![(Z)-2-(furan-2-ylmethylene)-8-(p-tolyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2600603.png)
![2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2600605.png)
![Ethyl 3-([1,1'-biphenyl]-4-ylcarboxamido)benzofuran-2-carboxylate](/img/structure/B2600606.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2600609.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2600613.png)
![3,4,5-trimethoxy-N-(3-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propyl)benzamide](/img/structure/B2600616.png)

![N-[cyano(3,4-dichlorophenyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2600619.png)
